molecular formula C20H24O5 B2902184 Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate CAS No. 361576-28-5

Ethyl 3-[4-(benzyloxy)phenyl]-2-ethoxy-3-hydroxypropanoate

Cat. No. B2902184
M. Wt: 344.407
InChI Key: GZNXZJOPUMZMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07220880B2

Procedure details

The title compound was prepared from 4-benzyloxybenzaldehyde, lithium diisopropylamide and ethyl 2-ethoxyacetate via the same procedure used for the preparation of 3-(3-benzyloxy-phenyl)-3-hydroxy-2-methoxy propionic acid methyl ester (example 9, step 1). MS (ES) for C20H24O5 [M+H2O—H]+: 327, [M+Na]+: 367.4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(3-benzyloxy-phenyl)-3-hydroxy-2-methoxy propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=[O:14])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([N-]C(C)C)(C)C.[Li+].[CH2:25]([O:27][CH2:28][C:29]([O:31][CH2:32][CH3:33])=[O:30])[CH3:26].COC(=O)C(OC)C(C1C=CC=C(OCC2C=CC=CC=2)C=1)O>>[CH2:32]([O:31][C:29](=[O:30])[CH:28]([O:27][CH2:25][CH3:26])[CH:13]([C:12]1[CH:11]=[CH:10][C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)=[CH:16][CH:15]=1)[OH:14])[CH3:33] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC(=O)OCC
Step Two
Name
3-(3-benzyloxy-phenyl)-3-hydroxy-2-methoxy propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C(O)C1=CC(=CC=C1)OCC1=CC=CC=C1)OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(O)C1=CC=C(C=C1)OCC1=CC=CC=C1)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.